molecular formula C11H16ClNO2S B2427703 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride CAS No. 123018-28-0

7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Cat. No.: B2427703
CAS No.: 123018-28-0
M. Wt: 261.76
InChI Key: ZUPQIIWNOVMDTG-UHFFFAOYSA-N
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Description

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2S and a molecular weight of 261.76 g/mol This compound is known for its unique structure, which includes a benzazepine core substituted with a methanesulfonyl group

Preparation Methods

The synthesis of 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of the benzazepine core.

    Sulfonylation: The benzazepine core is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the sulfonylated benzazepine with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzazepine derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can be compared with other similar compounds, such as:

    7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine: This compound lacks the hydrochloride salt form, which may affect its solubility and reactivity.

    2,3,4,5-Tetrahydro-1H-3-benzazepine:

Biological Activity

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (CAS Number: 123018-28-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H15ClN2O2SC_{11}H_{15}ClN_{2}O_{2}S and a molecular weight of 252.77 g/mol. Its structure features a benzazepine core, which is known for various biological activities.

Research indicates that benzazepine derivatives often interact with neurotransmitter receptors and other biological targets. Specifically, compounds similar to 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine have shown activity as nonpeptide antagonists at the arginine vasopressin V2 receptor, which is crucial for regulating water balance and blood pressure .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description
Antagonistic Activity Acts as an antagonist at vasopressin receptors, potentially influencing renal function .
CNS Effects May exhibit effects on the central nervous system due to its structural similarity to other psychoactive compounds.
Antitumor Potential Some studies suggest that benzazepines possess antitumor properties through modulation of cell signaling pathways .

Case Studies and Research Findings

  • Vasopressin Receptor Antagonism :
    • A study highlighted the effectiveness of benzazepine derivatives in blocking vasopressin receptors, leading to decreased water reabsorption in renal tissues. This mechanism is beneficial in treating conditions like hyponatremia .
  • Antitumor Activity :
    • Research on related compounds has demonstrated that certain benzazepines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. These findings suggest potential applications in oncology .
  • Neuropharmacological Effects :
    • Compounds structurally related to 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine have shown promise in modulating neurotransmitter systems, which may lead to therapeutic effects in mood disorders and anxiety .

Properties

IUPAC Name

7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c1-15(13,14)11-3-2-9-4-6-12-7-5-10(9)8-11;/h2-3,8,12H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPQIIWNOVMDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure of Examples 1 and 4, 2,3,4,5-tetrahydro-1H-3-benzazepine was converted to 3-acetyl-7-chlorosulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine and then to 3-acetyl-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine which was hydrolyzed with hydrochloric acid to give 7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, m.p. 275°-277° C.
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